molecular formula C12H20F3N3O2 B2401158 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea CAS No. 1796111-98-2

1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea

Cat. No.: B2401158
CAS No.: 1796111-98-2
M. Wt: 295.306
InChI Key: HCOUHRBGDFAEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to a diethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound can be utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The piperidine ring provides structural rigidity, which is crucial for the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroacetyl)piperidine: Shares the trifluoroacetyl group but lacks the diethylurea moiety.

    Diethylurea: Contains the urea group but lacks the piperidine and trifluoroacetyl groups.

Uniqueness

1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea is unique due to the combination of the trifluoroacetyl group, piperidine ring, and diethylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

1,1-diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3N3O2/c1-3-17(4-2)11(20)16-9-5-7-18(8-6-9)10(19)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOUHRBGDFAEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CCN(CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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